3-甲氧基黄酮

描述

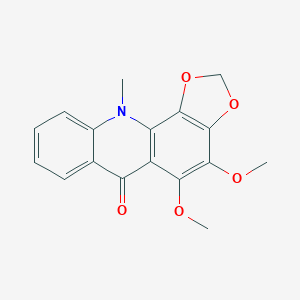

3-Methoxyflavone is a type of flavonoid, a class of compounds with various biological activities . It’s not found naturally in plants but serves as a model molecule for studying certain biological phenomena .

Synthesis Analysis

The synthesis of 3-Methoxyflavone involves the reaction of 3-hydroxyflavone or 3-hydroxybenzoflavone with potassium carbonate in acetone, followed by the addition of methyl iodide . This mixture is then refluxed for 24 hours .Molecular Structure Analysis

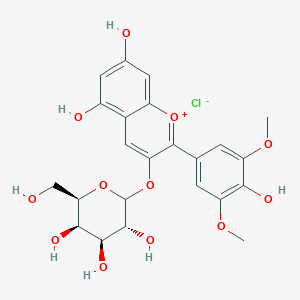

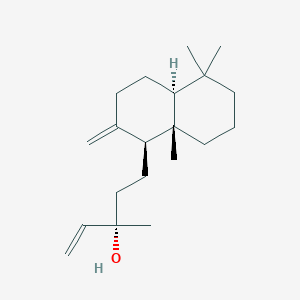

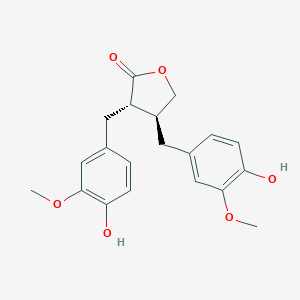

3-Methoxyflavone has a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da . The molecule’s structure has been obtained by AM1 calculations at the state of an isolated molecule and compared to crystallographic data .Chemical Reactions Analysis

Methoxylated flavones, including 3-Methoxyflavone, exhibit various biological activities due to their unique oxygenation and methoxylation patterns . For example, they can undergo enzymatic oxygenation, resulting in the formation of hemiacetal in position 3 of the A ring, which is then esterified with myristic acid .Physical And Chemical Properties Analysis

3-Methoxyflavone has a density of 1.3±0.1 g/cm3, a boiling point of 408.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 192.4±15.1 °C .科学研究应用

Glycosylation in Fungal Cultures

- Scientific Field : Bioorganic Chemistry .

- Application Summary : 3-Methoxyflavone is used as a substrate in the glycosylation process in fungal cultures of the genus Isaria . This process is part of the biotransformation of flavonoids, which are plant secondary metabolites with a broad spectrum of biological activities .

- Methods of Application : The substrates, including 3-methoxyflavone, are introduced into the fungal cultures. For all the substrates used in the study, 4-O-methylglucopyranosides were obtained .

- Results : The study found that biotransformations are an excellent method for obtaining flavonoid glycosides .

Biotransformation by Entomopathogenic Filamentous Fungi

- Scientific Field : Molecular Science .

- Application Summary : 3-Methoxyflavone is used in the biotransformation process by selected entomopathogenic filamentous fungi .

- Methods of Application : The study involved the synthesis and biotransformation of five flavones, including 3-Methoxyflavone, using strains of entomopathogenic filamentous fungi as biocatalysts .

- Results : The study found that the number and place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products .

Isolation from Yellow Lupin Roots

- Scientific Field : Plant Biochemistry .

- Application Summary : 3-Methoxyflavone is isolated from the roots of yellow lupin, Lupinus luteus L. cv. Topaz .

- Methods of Application : The isolation process involves the extraction of 3-Methoxyflavone from the roots of yellow lupin .

- Results : The study successfully isolated 3-Methoxyflavone from the roots of yellow lupin .

Hydroxylation by Fungi and Actinomycetes

- Scientific Field : Molecular Science .

- Application Summary : 3-Methoxyflavone is used as a substrate for hydroxylation by fungi and actinomycetes .

- Methods of Application : The strain KCh J1 converts 3’-methoxyflavone (205) to 3’-hydroxyflavone (214). Apart from this, the strain I. farinosa KCh KW 1.1 biotransforms 3’-methoxyflavone (205) to 3’-O-β-D-(4″-O-methylglucopyranosyl)-flavone (215) efficiently .

- Results : The study found that the number and place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products .

Glycosylation in Isaria Microorganisms

- Scientific Field : Bioorganic Chemistry .

- Application Summary : 3-Methoxyflavone is used as a substrate in the glycosylation process in Isaria microorganisms .

- Methods of Application : The substrates, including 3-methoxyflavone, are introduced into the Isaria microorganisms. For all the substrates used in the study, 4-O-methylglucopyranosides were obtained .

- Results : The study found that biotransformations are an excellent method for obtaining flavonoid glycosides .

Preparation of 4-O-Methylglucopyranosides

- Scientific Field : Plant Biochemistry .

- Application Summary : 3-Methoxyflavone is used in the preparation of 4-O-methylglucopyranosides .

- Methods of Application : The study involved the use of I. fumosorosea KCH J2 and I. farinosa from a spider’s carcass as combined catalyst to successfully prepare 4-O-methylglucopyranosides of 3-methoxyflavone .

- Results : This research paves the way to enlarge the flavonoid glycoside library with compounds that have not been .

Hydroxylation by Fungi and Actinomycetes

- Scientific Field : Molecular Science .

- Application Summary : 3-Methoxyflavone is used as a substrate for hydroxylation by fungi and actinomycetes .

- Methods of Application : The strain KCh J1 converts 3’-methoxyflavone (205) to 3’-hydroxyflavone (214). Apart from this, the strain I. farinosa KCh KW 1.1 biotransforms 3’-methoxyflavone (205) to 3’-O-β-D-(4″-O-methylglucopyranosyl)-flavone (215) efficiently .

- Results : The study found that the number and place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products .

Glycosylation in Isaria Microorganisms

- Scientific Field : Bioorganic Chemistry .

- Application Summary : 3-Methoxyflavone is used as a substrate in the glycosylation process in Isaria microorganisms .

- Methods of Application : The substrates, including 3-methoxyflavone, are introduced into the Isaria microorganisms. For all the substrates used in the study, 4-O-methylglucopyranosides were obtained .

- Results : The study found that biotransformations are an excellent method for obtaining flavonoid glycosides .

Preparation of 4-O-Methylglucopyranosides

- Scientific Field : Plant Biochemistry .

- Application Summary : 3-Methoxyflavone is used in the preparation of 4-O-methylglucopyranosides .

- Methods of Application : The study involved the use of I. fumosorosea KCH J2 and I. farinosa from a spider’s carcass as combined catalyst to successfully prepare 4-O-methylglucopyranosides of 3-methoxyflavone .

- Results : This research paves the way to enlarge the flavonoid glycoside library with compounds that have not been .

安全和危害

3-Methoxyflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIANDVQAMEDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222751 | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyflavone | |

CAS RN |

7245-02-5 | |

| Record name | 3-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。